molecular formula C7H8O3S B13272539 2-Hydroxy-3-(thiophen-3-yl)propanoic acid

2-Hydroxy-3-(thiophen-3-yl)propanoic acid

Cat. No.: B13272539
M. Wt: 172.20 g/mol
InChI Key: VEAISOMFKUYIGQ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(thiophen-3-yl)propanoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

The synthesis of 2-Hydroxy-3-(thiophen-3-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Fiesselmann synthesis, which involves the condensation of ynones or ynoates with 2-mercapto acetate . Industrial production methods may vary, but they typically involve similar condensation reactions with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

2-Hydroxy-3-(thiophen-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

    Condensation: The compound can participate in condensation reactions to form larger heterocyclic structures.

Scientific Research Applications

2-Hydroxy-3-(thiophen-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(thiophen-3-yl)propanoic acid depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors, leading to their biological effects. The exact pathways and targets may vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

2-Hydroxy-3-(thiophen-3-yl)propanoic acid can be compared with other thiophene derivatives, such as:

Properties

Molecular Formula

C7H8O3S

Molecular Weight

172.20 g/mol

IUPAC Name

2-hydroxy-3-thiophen-3-ylpropanoic acid

InChI

InChI=1S/C7H8O3S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6,8H,3H2,(H,9,10)

InChI Key

VEAISOMFKUYIGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CC(C(=O)O)O

Origin of Product

United States

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